![molecular formula C25H22N2O2S B2998578 1-Benzyl-3'-(4-ethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione CAS No. 893785-15-4](/img/structure/B2998578.png)
1-Benzyl-3'-(4-ethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-3’-(4-ethylphenyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features an indoline and a thiazolidine ring, making it a spiro[indoline-thiazolidine] derivative. Such compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.
作用机制
Target of Action
Indole derivatives, which this compound is a part of, are known to interact with a wide range of biological targets due to their versatile structure .
Mode of Action
Indole derivatives are known for their diverse reactivity, which allows them to undergo various types of reactions . This suggests that the compound could interact with its targets in multiple ways, leading to different biochemical changes.
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, suggesting that they could affect multiple biochemical pathways .
Result of Action
Given the known biological activities of indole derivatives , it can be inferred that the compound could have a significant impact at the molecular and cellular levels.
生化分析
Biochemical Properties
1-Benzyl-3’-(4-ethylphenyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain proteases, which are enzymes that break down proteins. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing substrate access and subsequent catalysis . Additionally, it interacts with cell surface receptors, modulating signal transduction pathways that are crucial for cellular communication and function.
Cellular Effects
The effects of 1-Benzyl-3’-(4-ethylphenyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione on various cell types are profound. In cancer cells, it has been shown to induce apoptosis, a programmed cell death mechanism, by activating caspases and disrupting mitochondrial membrane potential . This compound also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are involved in cell growth, survival, and metabolism. Furthermore, it influences gene expression by modulating transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, 1-Benzyl-3’-(4-ethylphenyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For example, its binding to proteases results in enzyme inhibition, while its interaction with receptors can either activate or inhibit downstream signaling pathways . Additionally, this compound can influence gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in chromatin structure and gene transcription.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Benzyl-3’-(4-ethylphenyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent changes in cellular function. The exact temporal dynamics of its effects can vary depending on the specific experimental conditions and cell types used.
Dosage Effects in Animal Models
The effects of 1-Benzyl-3’-(4-ethylphenyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione in animal models are dose-dependent. At low doses, it exhibits therapeutic effects, such as tumor growth inhibition and reduced inflammation . At higher doses, toxic effects can be observed, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with off-target proteins and disruption of normal cellular processes. Threshold effects have been noted, where a certain dosage is required to achieve significant biological activity without causing toxicity.
Metabolic Pathways
1-Benzyl-3’-(4-ethylphenyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which introduce hydroxyl groups into the molecule, making it more water-soluble and easier to excrete . This compound can also affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 1-Benzyl-3’-(4-ethylphenyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, and it may also be actively transported by specific transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The compound’s distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins.
Subcellular Localization
The subcellular localization of 1-Benzyl-3’-(4-ethylphenyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione is crucial for its activity. It has been found to localize in the cytoplasm, where it interacts with cytosolic enzymes and signaling proteins . Additionally, it can accumulate in the nucleus, where it may influence gene expression by interacting with nuclear receptors and transcription factors. Post-translational modifications, such as phosphorylation, can also affect its localization and function by altering its binding affinity to specific subcellular compartments.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3’-(4-ethylphenyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione typically involves multi-component reactions. One common method is the cyclocondensation reaction, where isatins, pyrazolones, and malononitrile are reacted in aqueous media using a catalyst such as SBA-Pr-NHQ . This method is advantageous due to its mild reaction conditions, short reaction times, and high yields.
Industrial Production Methods
Industrial production of spiro compounds often employs green chemistry principles to minimize environmental impact. The use of water as a solvent and the application of nanoporous materials as catalysts are common practices . These methods not only enhance the efficiency of the synthesis but also align with sustainable production goals.
化学反应分析
Types of Reactions
1-Benzyl-3’-(4-ethylphenyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another. Halogenation and nitration are common substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenation using chlorine (Cl₂) or bromine (Br₂) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
1-Benzyl-3’-(4-ethylphenyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
相似化合物的比较
Similar Compounds
Spiro[indoline-3,4’-pyrano[2,3-c]pyrazole]: Another spiro compound with similar structural features but different biological activities.
Spiro[indoline-3,4’-piperidin]-2-ones: Known for their use in medicinal chemistry and drug design.
Spiropyrans: Photochromic compounds with applications in smart materials and molecular electronics.
Uniqueness
1-Benzyl-3’-(4-ethylphenyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione stands out due to its specific combination of an indoline and thiazolidine ring, which imparts unique chemical and biological properties
属性
IUPAC Name |
1'-benzyl-3-(4-ethylphenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2S/c1-2-18-12-14-20(15-13-18)27-23(28)17-30-25(27)21-10-6-7-11-22(21)26(24(25)29)16-19-8-4-3-5-9-19/h3-15H,2,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVSCJVUAJHSSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 2-((benzyloxy)methyl)-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2998496.png)
![2,4-dichloro-N-(2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2998497.png)
![3-[(1,3-Dimethylimidazolidin-2-ylidene)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2998498.png)
![3-Chloroimidazo[1,2-b]pyridazine](/img/structure/B2998499.png)
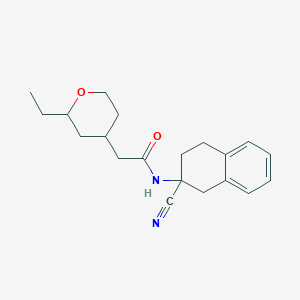
![5-Oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-8-aminium chloride](/img/structure/B2998502.png)
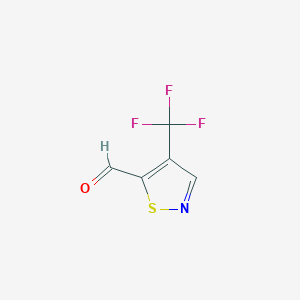
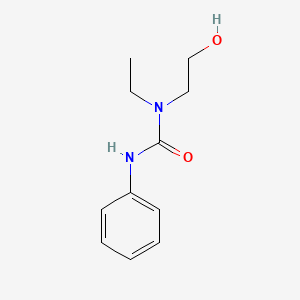
![3-[(4S)-1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2998511.png)
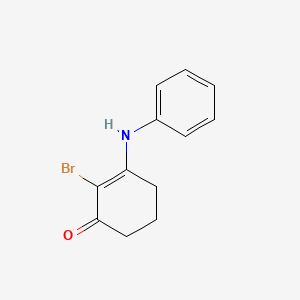
![{2-[(3,5-Dimethylpiperidin-1-yl)methyl]phenyl}methanamine](/img/structure/B2998515.png)
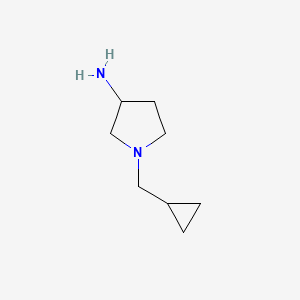
![2-(4-chlorophenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2998518.png)
